molecular formula C12H16Cl2N2 B5641043 1-[(3,4-dichlorophenyl)methyl]-4-methylpiperazine

1-[(3,4-dichlorophenyl)methyl]-4-methylpiperazine

Cat. No.: B5641043
M. Wt: 259.17 g/mol
InChI Key: UQXIBVPXHBSMGX-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)methyl]-4-methylpiperazine is a chemical compound with the molecular formula C12H16Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 3,4-dichlorophenyl group and the methyl group on the piperazine ring gives this compound unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dichlorophenyl)methyl]-4-methylpiperazine typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3,4-Dichlorobenzyl chloride+4-MethylpiperazineThis compound+HCl\text{3,4-Dichlorobenzyl chloride} + \text{4-Methylpiperazine} \rightarrow \text{this compound} + \text{HCl} 3,4-Dichlorobenzyl chloride+4-Methylpiperazine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product can be purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dichlorophenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an aqueous or organic solvent.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(3,4-Dichlorophenyl)methyl]-4-methylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(3,4-dichlorophenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,5-Dichlorophenyl)methyl]piperazine
  • 1-[(3-Chlorophenyl)methyl]piperazine
  • 1-[(2,5-Dichlorophenyl)methyl]piperazine

Uniqueness

1-[(3,4-Dichlorophenyl)methyl]-4-methylpiperazine is unique due to the specific positioning of the dichlorophenyl group and the methyl group on the piperazine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13)12(14)8-10/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXIBVPXHBSMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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